1H-Pyrrole-2,5-dicarboxamide

Vue d'ensemble

Description

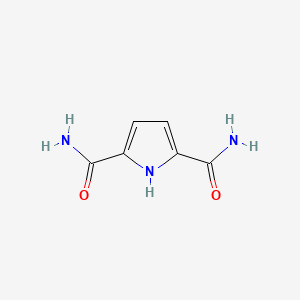

1H-Pyrrole-2,5-dicarboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with two carboxamide groups at the 2 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by triphenylphosphine, to form polysubstituted 2,5-dihydropyrrole derivatives, which can be oxidized to the corresponding pyrrole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Pyrrole-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the carboxamide groups to amine groups.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is often employed for reduction reactions.

Substitution: Electrophilic reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Applications De Recherche Scientifique

Quorum Sensing Inhibition

Quorum sensing is a communication mechanism used by bacteria to coordinate group behaviors based on population density. In Pseudomonas aeruginosa, this process is crucial for biofilm formation and virulence factor production.

- Mechanism of Action : 1H-Pyrrole-2,5-dicarboxamide acts as a quorum sensing inhibitor by disrupting the signaling pathways that regulate these processes. Research has shown that it significantly reduces the production of virulence factors such as pyocyanin and rhamnolipid, which are critical for the pathogenicity of P. aeruginosa .

- Biofilm Disruption : The compound has been shown to inhibit biofilm formation and even disrupt existing biofilms when used in combination with traditional antibiotics like gentamycin or piperacillin. This combination therapy enhances the efficacy of these antibiotics against resistant strains .

Antibacterial Agent Development

Given the increasing prevalence of antibiotic-resistant bacteria, there is an urgent need for novel antibacterial agents.

- Antibiotic Accelerant : Studies indicate that this compound can enhance the susceptibility of Pseudomonas aeruginosa to existing antibiotics. In experimental models using Galleria mellonella, survival rates increased significantly when treated with combinations of PT22 and antibiotics compared to monotherapy .

- Minimum Inhibitory Concentrations : The efficacy of PT22 has been quantified through minimum inhibitory concentration (MIC) assays, demonstrating its potential as a powerful adjunctive treatment option .

Case Study 1: Efficacy Against Biofilms

A study conducted by Liu et al. (2024) investigated the effects of PT22 on biofilm formation by Pseudomonas aeruginosa. The results indicated that PT22 not only inhibited biofilm formation but also disrupted mature biofilms effectively when combined with standard antibiotics. Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) were utilized to visualize these effects .

Case Study 2: Enhancing Antibiotic Activity

In another study, PT22 was tested alongside gentamycin and piperacillin against various strains of Pseudomonas aeruginosa. The findings revealed that the combination significantly improved bacterial clearance in vitro and in vivo models, highlighting its potential as an antibiotic accelerant .

Data Table: Summary of Research Findings

| Study | Application | Key Findings | Methodology |

|---|---|---|---|

| Liu et al., 2024 | Quorum Sensing Inhibition | Reduced virulence factor production; inhibited biofilm formation | SEM, CLSM |

| Liu et al., 2024 | Antibiotic Enhancement | Increased susceptibility to gentamycin/piperacillin | MIC assays, survival analysis in Galleria mellonella |

Mécanisme D'action

The mechanism of action of 1H-Pyrrole-2,5-dicarboxamide involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, reducing the production of virulence factors and inhibiting biofilm formation . This disruption is achieved by attenuating the expression of quorum sensing-related genes and binding to quorum sensing activator proteins.

Comparaison Avec Des Composés Similaires

1H-Pyrrole-2,5-dicarboxylic acid: This compound is structurally similar but has carboxylic acid groups instead of carboxamide groups.

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This derivative features a phenyl group attached to the pyrrole ring and exhibits different solid-state structures.

Uniqueness: 1H-Pyrrole-2,5-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant highlights its potential in addressing antibiotic resistance .

Activité Biologique

1H-Pyrrole-2,5-dicarboxamide, often referred to in the literature as PT22, has garnered attention for its significant biological activities, particularly as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa, a critical pathogen known for its role in chronic infections and antibiotic resistance. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications in combating bacterial infections.

This compound functions primarily as a quorum sensing inhibitor. Quorum sensing is a bacterial communication process that regulates gene expression in response to cell density. In Pseudomonas aeruginosa, QS is crucial for biofilm formation and virulence factor production. PT22 disrupts this process, leading to reduced expression of virulence factors such as pyocyanin and rhamnolipid, which are essential for biofilm stability and pathogenicity.

Key Findings:

- Inhibition of Virulence Factors : PT22 significantly reduces the production of QS-related virulence factors in P. aeruginosa PAO1 without affecting bacterial growth directly .

- Biofilm Disruption : The compound inhibits biofilm formation and can eradicate mature biofilms when used in combination with traditional antibiotics like gentamycin and piperacillin .

Minimum Inhibitory Concentration (MIC)

The MIC of PT22 was determined using standard protocols. Results indicated that at concentrations of 0.50 mg/mL to 1.00 mg/mL, PT22 effectively inhibited QS-related activities in P. aeruginosa:

| Concentration (mg/mL) | Effect on Biofilm Formation | Effect on Virulence Factor Production |

|---|---|---|

| 0.50 | Moderate inhibition | Reduced pyocyanin production |

| 0.75 | Significant inhibition | Further reduction in virulence factors |

| 1.00 | Complete inhibition | Nearly abolished virulence factor production |

Survival Rate Enhancement

In vivo studies using Galleria mellonella larvae demonstrated that treatment with PT22 combined with gentamycin or piperacillin significantly increased survival rates compared to monotherapy:

| Treatment | Survival Rate (%) |

|---|---|

| Control (no treatment) | 20 |

| Gentamycin only | 40 |

| Piperacillin only | 35 |

| PT22 + Gentamycin | 80 |

| PT22 + Piperacillin | 75 |

Structural Insights

The structural characteristics of this compound contribute to its biological activity. The compound's ability to interact with QS activator proteins has been supported by molecular docking studies, indicating strong binding affinities that correlate with its inhibitory effects on QS pathways.

Case Studies

Several studies have highlighted the potential of PT22 as a novel therapeutic agent:

- Quorum Sensing Inhibition : A study demonstrated that PT22 could disrupt the QS system in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced susceptibility to antibiotics .

- Combination Therapy : Research indicates that combining PT22 with conventional antibiotics not only enhances their effectiveness but also reduces the likelihood of developing antibiotic resistance .

- In Vivo Efficacy : The effectiveness of PT22 was validated through animal models, showing significant improvements in survival rates against infections caused by multidrug-resistant strains of Pseudomonas aeruginosa .

Propriétés

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in this compound significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can this compound derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of this compound demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed this compound derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of this compound derivatives?

A3: Yes, research has explored the anion recognition properties of this compound derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within this compound derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.